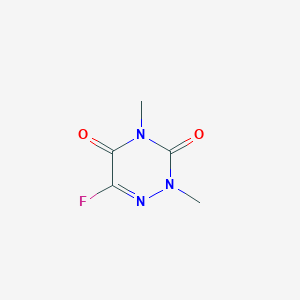
6-Fluoro-2,4-dimethyl-1,2,4-triazine-3,5(2h,4h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2,4-dimethyl-1,2,4-triazine-3,5(2h,4h)-dione, also known as FLT or Flutriafol, is a widely used fungicide in the agriculture industry. It belongs to the triazole family of compounds and is known for its broad-spectrum activity against a variety of fungal pathogens. FLT has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of 6-Fluoro-2,4-dimethyl-1,2,4-triazine-3,5(2h,4h)-dione involves the inhibition of the biosynthesis of ergosterol, a key component of fungal cell membranes. 6-Fluoro-2,4-dimethyl-1,2,4-triazine-3,5(2h,4h)-dione inhibits the activity of the cytochrome P450 enzyme, which is responsible for the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic sterol intermediates, which disrupt fungal cell membrane integrity and function, leading to the inhibition of fungal growth and development.
Biochemical and Physiological Effects
6-Fluoro-2,4-dimethyl-1,2,4-triazine-3,5(2h,4h)-dione has been shown to have various biochemical and physiological effects on fungal cells. 6-Fluoro-2,4-dimethyl-1,2,4-triazine-3,5(2h,4h)-dione inhibits the biosynthesis of ergosterol, leading to the accumulation of toxic sterol intermediates, which disrupt fungal cell membrane integrity and function. 6-Fluoro-2,4-dimethyl-1,2,4-triazine-3,5(2h,4h)-dione also affects the activity of various enzymes involved in the biosynthesis of other important fungal metabolites, such as sphingolipids and glycosphingolipids.
Advantages and Limitations for Lab Experiments
6-Fluoro-2,4-dimethyl-1,2,4-triazine-3,5(2h,4h)-dione has several advantages and limitations for lab experiments. 6-Fluoro-2,4-dimethyl-1,2,4-triazine-3,5(2h,4h)-dione is a broad-spectrum fungicide that is effective against a wide range of fungal pathogens. It has a low toxicity profile and can be used at low concentrations, making it an ideal tool for investigating the mechanism of action of various fungal pathogens. However, 6-Fluoro-2,4-dimethyl-1,2,4-triazine-3,5(2h,4h)-dione has limitations in its solubility and stability, which can affect its efficacy and reproducibility in lab experiments.
Future Directions
There are several future directions for research on 6-Fluoro-2,4-dimethyl-1,2,4-triazine-3,5(2h,4h)-dione. One direction is to investigate the potential of 6-Fluoro-2,4-dimethyl-1,2,4-triazine-3,5(2h,4h)-dione as a therapeutic agent for the treatment of fungal infections in humans and animals. Another direction is to study the structure-activity relationship of 6-Fluoro-2,4-dimethyl-1,2,4-triazine-3,5(2h,4h)-dione and other triazole-based fungicides to develop more effective and targeted antifungal agents. Additionally, there is a need to investigate the environmental impact of 6-Fluoro-2,4-dimethyl-1,2,4-triazine-3,5(2h,4h)-dione and other fungicides on ecosystems and human health.
Synthesis Methods
6-Fluoro-2,4-dimethyl-1,2,4-triazine-3,5(2h,4h)-dione can be synthesized using various methods, including the reaction of 2,4-dimethyl-1,2,4-triazoline-3,5-dione with 2-fluoro-4-chloroaniline in the presence of a base. Another method involves the reaction of 2,4-dimethyl-1,2,4-triazoline-3,5-dione with 2-fluoro-4-methylaniline in the presence of a catalyst. The synthesis of 6-Fluoro-2,4-dimethyl-1,2,4-triazine-3,5(2h,4h)-dione is a complex process that requires careful attention to reaction conditions, temperature, and purity of the starting materials.
Scientific Research Applications
6-Fluoro-2,4-dimethyl-1,2,4-triazine-3,5(2h,4h)-dione has been extensively studied for its scientific research applications. It has been used as a tool to investigate the mechanism of action of various fungal pathogens. 6-Fluoro-2,4-dimethyl-1,2,4-triazine-3,5(2h,4h)-dione has been shown to inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes, leading to the disruption of fungal growth and development. 6-Fluoro-2,4-dimethyl-1,2,4-triazine-3,5(2h,4h)-dione has also been used as a model compound to study the structure-activity relationship of triazole-based fungicides.
properties
CAS RN |
15870-79-8 |
|---|---|
Molecular Formula |
C5H6FN3O2 |
Molecular Weight |
159.12 g/mol |
IUPAC Name |
6-fluoro-2,4-dimethyl-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C5H6FN3O2/c1-8-4(10)3(6)7-9(2)5(8)11/h1-2H3 |
InChI Key |
ZQLZNSDSCWVPKN-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=NN(C1=O)C)F |
Canonical SMILES |
CN1C(=O)C(=NN(C1=O)C)F |
Other CAS RN |
15870-79-8 |
synonyms |
as-Triazine-3,5(2H,4H)-dione,6-fluoro-2,4-dimethyl-(8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





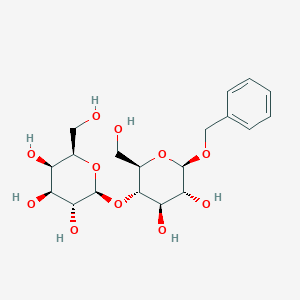


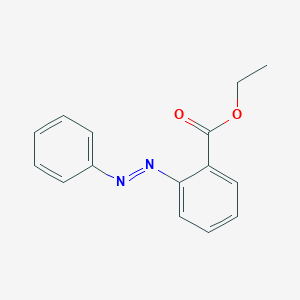
![Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B100438.png)
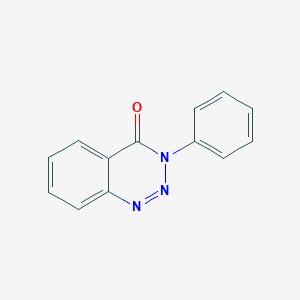
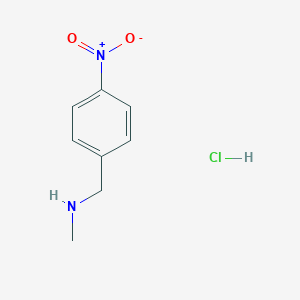
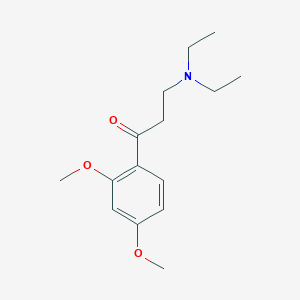
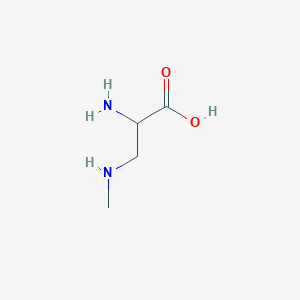
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2)](/img/structure/B100446.png)

